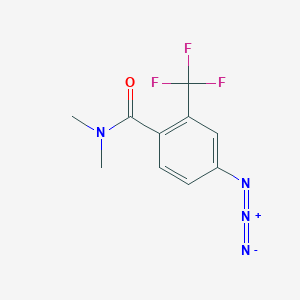

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVZBAAHYYBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2-(Trifluoromethyl)benzamide

A robust and industrially viable synthetic method is described in patent CN113698315A, which outlines a multi-step process starting from 2,3-dichlorotrifluorotoluene:

| Step | Reaction Description | Key Reagents/Catalysts | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1 | Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chlorotrifluoromethane | Potassium fluoride, triphenylphosphine bromide, 1,3-dimethylimidazolidinone | 60–260°C, 0.5–4 h | ~93% yield, 93.9% GC purity |

| 2 | Cyanation to 2-chloro-6-trifluoromethylbenzonitrile | Sodium or potassium cyanide, N,N-dimethylacetamide or DMSO | 90–100°C, 2–4 h | ~87% yield, 97.8% GC purity |

| 3 | Hydrogenation and dechlorination to 2-trifluoromethylbenzonitrile | Triethylamine, Pd/C or Raney nickel catalyst, H₂ atmosphere | 25°C, 1.5 atm, 1–16 h | ~92% yield, 98% HPLC purity |

| 4 | Hydrolysis to 2-trifluoromethylbenzamide | NaOH, water or aqueous alcohol | 100°C, 1–4 h | ~90% yield, 98% HPLC purity |

This method avoids hazardous reagents like chlorinating agents and toxic gases, uses inexpensive starting materials, and achieves an overall yield of approximately 67–69% with product purity exceeding 97% by HPLC. The process is scalable and environmentally considerate.

Introduction of the Azido Group

Azidation via Nucleophilic Substitution

The azido group is typically introduced by nucleophilic substitution of a suitable leaving group (often a halide or tosylate) with sodium azide in polar aprotic solvents such as N,N-dimethylformamide (DMF). This reaction is generally performed under mild conditions to preserve the azide functionality.

For example, in a related azido compound synthesis reported in J-Stage (2016), a benzamide derivative was reacted with sodium azide in DMF in the presence of ammonium chloride to facilitate azidation, followed by purification steps to isolate the azido product with high yield (~90%) and purity.

Typical Reaction Conditions for Azidation

| Parameter | Typical Value |

|---|---|

| Solvent | N,N-dimethylformamide (DMF) |

| Azide Source | Sodium azide (NaN₃) |

| Temperature | Room temperature to 60°C |

| Reaction Time | Several hours (e.g., 4–24 h) |

| Additives | Ammonium chloride (NH₄Cl) to promote reaction |

The azidation is often followed by purification via filtration, washing with appropriate solvents, and drying under reduced pressure.

Specific Preparation Method for 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Stepwise Synthesis

Starting Material Preparation: Synthesize or procure N,N-dimethyl-2-(trifluoromethyl)benzamide via the hydrolysis of the corresponding nitrile or direct amidation methods.

Halogenation (if necessary): Introduce a suitable leaving group (e.g., bromide or chloride) at the 4-position of the benzamide ring, often via electrophilic aromatic substitution or halogen exchange reactions.

Azidation: React the 4-halogenated N,N-dimethyl-2-(trifluoromethyl)benzamide with sodium azide in DMF at controlled temperature (e.g., 25–60°C) with ammonium chloride as a catalyst to substitute the halide with the azido group.

Purification: Isolate the product by filtration or extraction, wash with cold solvents (e.g., acetonitrile), and dry under vacuum.

Reaction Scheme Summary

$$

\text{4-halogen-N,N-dimethyl-2-(trifluoromethyl)benzamide} + \text{NaN}3 \xrightarrow[\text{NH}4Cl]{\text{DMF, 25-60°C}} \text{this compound}

$$

Summary Table of Key Preparation Parameters

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Fluorination | KF, triphenylphosphine bromide | 1,3-dimethylimidazolidinone | 60–260°C | 0.5–4 h | ~93 | ~94 (GC) | Reflux with distillation |

| Cyanation | NaCN or KCN | DMF, DMAc, or DMSO | 90–100°C | 2–4 h | ~87 | ~98 (GC) | Slow addition of cyanide |

| Hydrogenation | Pd/C or Raney Ni, triethylamine | THF or alcohols | 25°C, 1.5 atm H₂ | 16 h | ~92 | ~98 (HPLC) | Hydrogen atmosphere |

| Hydrolysis | NaOH | Water or aqueous alcohol | 100°C | 1–4 h | ~90 | ~98 (HPLC) | Precipitation and filtration |

| Azidation | NaN₃, NH₄Cl | DMF | 25–60°C | 4–24 h | ~90 | High | Mild conditions, inert atmosphere |

Research Findings and Industrial Relevance

- The outlined synthetic method for the trifluoromethylbenzamide core is industrially favorable due to inexpensive raw materials, avoidance of hazardous reagents, and high yields.

- The azidation step is well-established in literature for aromatic compounds and can be adapted for the dimethylbenzamide derivative.

- The combined approach allows for scalable production of this compound with high purity suitable for pharmaceutical or material science applications.

- The total synthetic route is designed to minimize environmental impact and operator risk, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) is commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Cycloaddition: Copper(I) catalysts are often used for Huisgen cycloaddition.

Major Products:

Substitution: Formation of substituted benzamides.

Reduction: Formation of N,N-dimethyl-2-trifluoromethylbenzamide.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that azido compounds, including 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide, may exhibit significant anticancer properties. The azide functional group can be involved in bioorthogonal reactions, making it a valuable tool for targeted drug delivery systems. For instance, studies have shown that azide-containing compounds can be conjugated with cancer-targeting agents to enhance therapeutic efficacy while minimizing side effects .

Inflammatory Diseases

The compound has potential applications in treating inflammatory diseases due to its ability to modulate cytokine production. Compounds with similar structures have been evaluated for their effectiveness in reducing tumor necrosis factor-alpha (TNF-α) levels, which is crucial in managing conditions such as rheumatoid arthritis and other autoimmune disorders .

Synthetic Organic Chemistry Applications

Click Chemistry

this compound serves as a precursor in click chemistry reactions, particularly in the synthesis of triazoles. The azide group allows for efficient coupling with alkyne-containing partners under mild conditions, leading to the formation of stable triazole derivatives . This property is exploited in the development of new materials and pharmaceuticals.

Functionalization of Aromatic Compounds

The compound can also be utilized in the functionalization of aromatic systems through C–H activation methods. Recent advancements in copper-catalyzed reactions have demonstrated the ability to introduce azido groups into various substrates, enhancing their reactivity and enabling further transformations .

Data Summary

Case Study 1: Anticancer Applications

In a study exploring the anticancer potential of azido compounds, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its viability as a lead compound for further development .

Case Study 2: Inflammatory Disease Modulation

A series of experiments demonstrated that derivatives of this compound effectively reduced TNF-α levels in vitro. This reduction correlated with decreased inflammatory markers, highlighting its potential therapeutic role in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its ability to undergo specific chemical reactions. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl (-CF₃) : A recurring motif in bioactive compounds. Its presence correlates with enhanced antistaphylococcal activity (e.g., MRSA inhibition ) and agrochemical efficacy .

Azide vs. Halogen Substituents : Azides enable bioorthogonal reactions, whereas halogens (e.g., Br, Cl) are common in crystallography and agrochemical synthesis .

Amide Modifications : N,N-Dimethylation improves solubility compared to aryl-substituted amides (e.g., N-(2-nitrophenyl) derivatives ).

Biological Activity

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide (CAS No. 2279123-02-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Molecular Formula : C₉H₈F₃N₃O

Molecular Weight : 235.18 g/mol

IUPAC Name : this compound

The compound features an azido group (-N₃), a trifluoromethyl group (-CF₃), and a dimethylamino group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to undergo specific chemical reactions that facilitate interactions with biological targets. Key mechanisms include:

- Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling the labeling and tracking of biomolecules in live cells without disrupting cellular functions. This is particularly useful in studies involving protein interactions and cellular localization.

- Cycloaddition Reactions : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole derivatives. These derivatives have potential applications in drug development and material science.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by targeting specific kinases involved in cell proliferation pathways. For instance, the compound may reduce viability in lung adenocarcinoma (A549) and melanoma (WM115) cell lines.

- Apoptosis Induction : The compound has been implicated in promoting apoptosis in cancer cells. The mechanism involves caspase activation leading to programmed cell death, which is crucial for effective cancer treatment.

- DNA Damage Response : Preliminary studies suggest that this compound may induce DNA damage in cancer cells, triggering cellular stress responses that lead to apoptosis.

Antiviral and Antimicrobial Activities

Emerging data suggest that this compound may also possess antiviral and antimicrobial properties :

- Antiviral Activity : Initial findings indicate potential interference with viral replication processes; however, detailed mechanisms remain to be elucidated.

- Antimicrobial Effects : The structural characteristics of the compound may confer activity against certain bacterial pathogens, warranting further investigation into its use as an antimicrobial agent.

Case Studies

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Mechanistic Insights into Apoptosis :

- Bioorthogonal Applications :

Q & A

Q. What are the critical safety considerations when synthesizing and handling 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide?

- Methodological Answer: Prior to synthesis, conduct a hazard analysis for reagents (e.g., azide precursors, trifluoromethyl-containing intermediates) using guidelines from Prudent Practices in the Laboratory (Chapter 4) and ACS hazard assessment protocols. Specific risks include thermal decomposition (observed in DSC studies for related amides) and potential mutagenicity (Ames II testing showed lower mutagenicity than other anomeric amides but comparable to benzyl chloride). Use fume hoods, explosion-proof equipment for azide handling, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store intermediates under inert gas to prevent degradation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer: Employ a combination of spectroscopic and chromatographic methods:

- IR Spectroscopy: Identify functional groups (azide stretch ~2100 cm⁻¹, carbonyl ~1650 cm⁻¹).

- NMR (¹H/¹³C): Confirm dimethylamino groups (δ ~2.8–3.2 ppm for CH₃) and trifluoromethyl substitution (¹³C signal splitting due to J coupling).

- ESI-MS: Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Cross-reference with synthesized standards and computational spectral predictions for accuracy .

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

- Methodological Answer:

- Stepwise Control: Use sodium pivalate as a base to stabilize reactive intermediates during coupling reactions (e.g., benzamide formation).

- Temperature Modulation: Maintain low temperatures (−10°C to 0°C) during azide introduction to minimize side reactions.

- Catalytic Efficiency: Optimize equivalents of trichloroisocyanuric acid (TCICA) for controlled oxidation steps.

- Workup Strategies: Extract impurities via liquid-liquid partitioning (dichloromethane/water) and recrystallize using pentane/acetonitrile mixtures.

Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How should researchers address discrepancies in mutagenicity data between this compound and related anomeric amide derivatives?

- Methodological Answer:

- Comparative Ames Testing: Replicate Ames II assays using TA98 and TA100 strains under metabolic activation (S9 mix) to compare mutagenic potency.

- Structural Analysis: Use DFT calculations to evaluate electronic effects of the trifluoromethyl group vs. other substituents (e.g., nitro or chloro) on DNA adduct formation.

- Dose-Response Curves: Establish EC₅₀ values for discrepancies; consider synergistic effects with impurities (e.g., residual azides).

Publish raw data and experimental conditions (pH, solvent) to enable meta-analyses .

Q. What computational methods are available to predict the biochemical interactions of this compound with bacterial enzyme targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to bacterial PPTase enzymes (e.g., AcpS-PPTase). Focus on the trifluoromethyl group’s hydrophobic interactions with active-site residues (e.g., Phe152, Leu89).

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

- QSAR Models: Train neural networks on PubChem datasets to predict IC₅₀ values for related benzamides.

Validate predictions with in vitro enzyme inhibition assays (e.g., malachite green phosphate detection) .

Q. What experimental strategies can elucidate the decomposition pathways of this compound under thermal stress?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min increments (25–300°C) to identify decomposition onset.

- GC-MS Pyrolysis: Heat samples to 200°C in helium flow; trap volatile byproducts (e.g., N₂, HF) and analyze via DB-5MS columns.

- Solid-State NMR: Monitor structural changes in decomposed residues (e.g., cyclization to tetrazole derivatives).

Compare with DFT-calculated transition states (Gaussian 16, B3LYP/6-311+G(d,p)) to confirm mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.